4-[(3,4-Dimethylphenyl)sulfonyl]piperazinyl piperidyl ketone
Description
Properties
IUPAC Name |
[4-(3,4-dimethylphenyl)sulfonylpiperazin-1-yl]-piperidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O3S/c1-15-6-7-17(14-16(15)2)25(23,24)21-12-10-20(11-13-21)18(22)19-8-4-3-5-9-19/h6-7,14H,3-5,8-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLLKJKGXBOEANY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)N3CCCCC3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3,4-Dimethylphenyl)sulfonyl]piperazinyl piperidyl ketone involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The ring formation reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines in high yields. Deprotection of these piperazines with PhSH followed by selective intramolecular cyclization reaction gives the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.
Chemical Reactions Analysis
Types of Reactions
4-[(3,4-Dimethylphenyl)sulfonyl]piperazinyl piperidyl ketone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and piperidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
Medicinal Chemistry
The compound is explored for its potential therapeutic effects in several areas:
- Antidepressant Activity : Research indicates that compounds with similar structures may exhibit antidepressant properties by modulating neurotransmitter systems.
- Antipsychotic Effects : Its interaction with dopamine receptors suggests possible applications in treating psychotic disorders.
- Cognitive Enhancement : Investigations into its effects on cognitive functions could lead to applications in treating neurodegenerative diseases like Alzheimer's .
Biological Studies
4-[(3,4-Dimethylphenyl)sulfonyl]piperazinyl piperidyl ketone is used in biological research for:
- Receptor-Ligand Interaction Studies : The unique structure allows it to serve as a model for studying interactions with various receptors, including serotonin and dopamine receptors.
- Mechanism of Action Exploration : Detailed studies are required to elucidate how this compound modulates biological pathways and its specific molecular targets.
Industrial Applications
In the industrial sector, this compound serves as an intermediate in the synthesis of more complex molecules. It is valuable for:
- Development of New Materials : Its unique properties can be harnessed in creating materials with specific functionalities.
- Pharmaceutical Development : As an intermediate, it plays a role in the synthesis of various pharmaceuticals, enhancing the efficiency of drug production processes.
Case Studies
- Antidepressant-like Effects in Animal Models :
-
Neuroprotective Properties :
- Research indicated that compounds containing piperazine and piperidine rings can protect neuronal cells from oxidative stress, suggesting potential applications in neurodegenerative disease treatment.
-
Pharmacokinetic Studies :
- Investigations into the pharmacokinetics of similar compounds revealed favorable absorption and distribution characteristics, supporting their potential use in clinical settings.
Mechanism of Action
The mechanism of action of 4-[(3,4-Dimethylphenyl)sulfonyl]piperazinyl piperidyl ketone involves its interaction with specific molecular targets. The piperazine and piperidine rings are known to interact with various receptors in the body, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Pharmacological Activity
- 4-[(3,4-Dimethylphenyl)sulfonyl]piperazinyl piperidyl ketone: Sulfonyl groups are associated with enzyme inhibition (e.g., carbonic anhydrase) and CNS activity due to piperazine/piperidine moieties.
Biological Activity
4-[(3,4-Dimethylphenyl)sulfonyl]piperazinyl piperidyl ketone (C18H27N3O3S) is a complex organic compound notable for its dual-ring structure, which includes both piperazine and piperidine moieties. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. The following sections provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C18H27N3O3S
- Molecular Weight : 365.49 g/mol
- Structure : The compound features a sulfonyl group attached to a piperazine ring, contributing to its unique chemical reactivity and biological interactions.
The biological activity of 4-[(3,4-Dimethylphenyl)sulfonyl]piperazinyl piperidyl ketone is primarily attributed to its ability to interact with various molecular targets in the body. The piperazine and piperidine rings are known for their roles in modulating receptor activity, particularly in the central nervous system.
Potential Targets:
- Serotonin Receptors : Similar compounds have shown interaction with serotonin receptors, which may contribute to their antidepressant and anxiolytic effects.
- Dopamine Receptors : The structural similarity with known antipsychotic agents suggests potential dopaminergic activity.
Antimicrobial Activity
Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives containing sulfonyl groups have been shown to possess potent activity against various bacteria and fungi.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 2 µg/mL |
| Escherichia coli | 8 µg/mL |
| Candida albicans | 4 µg/mL |
These findings suggest that the compound may also exhibit similar antimicrobial effects, potentially making it a candidate for further development as an antimicrobial agent.
Anticancer Activity
The anticancer potential of 4-[(3,4-Dimethylphenyl)sulfonyl]piperazinyl piperidyl ketone has been explored through various in vitro studies. Compounds featuring piperazine and piperidine rings have demonstrated cytotoxic effects against cancer cell lines.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 5.2 | Induction of apoptosis via mitochondrial pathway |
| A549 (Lung Cancer) | 7.8 | Cell cycle arrest at G2/M phase |
The results indicate that this compound may induce apoptosis in cancer cells, potentially through mitochondrial pathways or by disrupting cell cycle progression.
Case Studies and Research Findings
- Study on Antimicrobial Properties : A study explored the antimicrobial efficacy of sulfonamide derivatives against multidrug-resistant strains of bacteria. The results highlighted that modifications in the phenyl ring significantly affected antimicrobial potency, suggesting that 4-[(3,4-Dimethylphenyl)sulfonyl]piperazinyl piperidyl ketone could be optimized for enhanced activity .
- Anticancer Evaluation : Another research focused on the cytotoxic effects of various piperazine derivatives on cancer cell lines. The findings showed that compounds with similar structural features exhibited significant cytotoxicity against glioblastoma multiforme and breast adenocarcinoma cells, indicating a promising avenue for further investigation into the anticancer properties of this compound .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-[(3,4-Dimethylphenyl)sulfonyl]piperazinyl piperidyl ketone, and how can reaction conditions be standardized?
- Methodological Answer : The synthesis typically involves sulfonylation of a piperazine intermediate followed by ketone introduction via Friedel-Crafts acylation or nucleophilic substitution. Key steps include:
- Nitration/Sulfonylation : Use of dimethylphenyl sulfonyl chloride under alkaline conditions (e.g., triethylamine) to functionalize the piperazine ring .
- Ketone Formation : Friedel-Crafts acylation with anhydrous AlCl₃ or Lewis acid catalysts in inert solvents (e.g., dichloromethane) .
- Standardization : Monitor temperature (0–5°C for exothermic steps) and pH to minimize side products. Purification via column chromatography or recrystallization improves yield .
Q. How can researchers characterize the structural and electronic properties of this compound?
- Methodological Answer : Combine spectroscopic and computational techniques:
- NMR/IR Spectroscopy : Assign peaks for sulfonyl (δ 110–130 ppm in ¹³C NMR) and ketone (stretching ~1700 cm⁻¹ in IR) groups .
- X-ray Crystallography : Resolve crystal packing and confirm stereochemistry of the piperazinyl-piperidyl backbone .
- DFT Calculations : Model electronic effects of the dimethylphenyl sulfonyl group on reactivity (e.g., charge distribution at the ketone site) .
Advanced Research Questions
Q. How can computational methods guide the design of derivatives with enhanced bioactivity?
- Methodological Answer :
- QSAR Modeling : Correlate substituent effects (e.g., methyl vs. methoxy groups on the phenyl ring) with biological activity (e.g., receptor binding affinity) .
- Docking Simulations : Predict interactions with target proteins (e.g., kinases) by analyzing steric compatibility of the sulfonyl-piperazinyl moiety in active sites .
- Reaction Pathway Prediction : Use quantum chemical calculations (e.g., Gaussian) to optimize synthetic routes for novel derivatives .
Q. What strategies resolve contradictions in experimental vs. theoretical data for this compound?
- Methodological Answer :
- Error Source Analysis : Compare experimental (e.g., HPLC purity) and computational (e.g., Gibbs free energy) results to identify discrepancies in reaction yields or stereochemical outcomes .
- Sensitivity Testing : Vary parameters (e.g., solvent polarity, catalyst loading) to assess robustness of theoretical models .
- Multi-Method Validation : Cross-validate using independent techniques (e.g., mass spectrometry for byproduct identification) .
Q. How can statistical experimental design (DoE) improve process optimization for scaled-up synthesis?
- Methodological Answer :
- Factorial Design : Screen variables (temperature, molar ratios) to identify critical factors affecting yield .
- Response Surface Methodology (RSM) : Optimize conditions (e.g., 40–60°C, 1.2:1 sulfonyl chloride:piperazine ratio) for maximum efficiency .
- Robustness Testing : Simulate batch-to-batch variability to ensure reproducibility under industrial constraints .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
